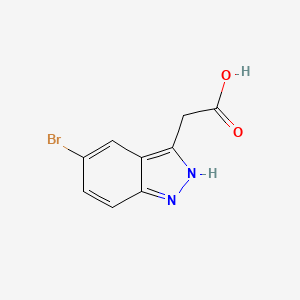

2-(5-Bromo-1H-indazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZSMNGIUYNBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614165 | |

| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-84-1 | |

| Record name | 5-Bromo-1H-indazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Bromo-1H-indazol-3-yl)acetic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, serves as a crucial pharmacophore in modern drug discovery, acting as a bioisostere of indole.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2][3] Compounds containing the indazole nucleus are integral to several approved drugs, such as the tyrosine kinase inhibitor Pazopanib, used in cancer therapy.[2] The target molecule of this guide, this compound (CAS No. 885271-84-1), is a valuable and versatile intermediate.[4] The bromo-substituent at the 5-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the acetic acid moiety at the 3-position allows for amide bond formation or other modifications, making it a key building block for constructing complex drug candidates.

This guide provides a comprehensive overview of a robust and logical synthetic strategy for preparing this compound, designed for researchers and professionals in chemical and pharmaceutical development. The narrative emphasizes the rationale behind procedural choices, ensuring a deep understanding of the underlying chemistry.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound can be approached through several routes. A highly effective and modular strategy involves a multi-step sequence starting from a commercially available precursor, Indazole-3-carboxylic acid. This approach offers clear, high-yielding transformations and avoids the complexities of constructing the indazole ring late in the synthesis.

The core strategy is a two-part process:

-

Electrophilic Bromination: Introduction of the bromine atom at the C5 position of the indazole ring system.

-

Chain Homologation: Conversion of the C3-carboxylic acid into the target acetic acid moiety via a four-step reduction-halogenation-cyanation-hydrolysis sequence.

This linear approach is advantageous as it builds complexity step-wise on a stable core, facilitating purification and characterization at each stage.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediate: 5-Bromo-1H-indazole-3-carboxylic Acid

The initial step involves the regioselective bromination of Indazole-3-carboxylic acid. The electron-rich nature of the indazole ring system makes it susceptible to electrophilic aromatic substitution. The directing effects of the fused benzene ring and the pyrazole nitrogen atoms favor substitution at the C5 position.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Acetic acid serves as a polar protic solvent that can dissolve the starting material at elevated temperatures and facilitate the reaction.[5] Using elemental bromine (Br₂) as the electrophile, the reaction is driven to completion by heating, yielding the desired 5-bromo derivative with high selectivity and yield.[5]

Detailed Experimental Protocol

-

Materials: Indazole-3-carboxylic acid, Bromine (Br₂), Glacial Acetic Acid.

-

Procedure:

-

Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the suspension to 120 °C until a clear solution is obtained, then cool the solution to 90 °C.[5]

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid (2 mL per mL of bromine) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

-

After the addition is complete, continue heating the mixture at 90 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Stir the resulting slurry for 15-30 minutes to allow for complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromo-1H-indazole-3-carboxylic acid as a white solid.[5]

-

Data Summary

| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |

| Indazole-3-carboxylic acid | 1.0 | 162.15 g/mol | 10.0 g |

| Bromine | 2.0 | 159.81 g/mol | 19.7 g (6.1 mL) |

| Glacial Acetic Acid | Solvent | 60.05 g/mol | ~630 mL |

| Typical Yield | 85-90% [5] |

Part 2: Homologation to this compound

This phase involves a four-step transformation of the C3-carboxylic acid group into an acetic acid group. This classic chain extension, or homologation, is a reliable method for adding a methylene (-CH₂-) unit.

References

- 1. d-nb.info [d-nb.info]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Chemical Properties and Characterization of 2-(5-Bromo-1H-indazol-3-yl)acetic acid

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds.[1][2] Its unique aromatic heterocyclic system, a bioisostere of indole, allows for versatile interactions with various biological targets.[1] Notable examples of indazole-containing FDA-approved drugs include the kinase inhibitors Pazopanib and Axitinib, which underscore the therapeutic importance of this moiety in oncology.[2][3]

This technical guide provides a comprehensive overview of 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No: 885271-84-1), a key intermediate for drug discovery and development.[4][5] The presence of a bromine atom at the C5 position offers a strategic handle for further functionalization via cross-coupling reactions, while the acetic acid side chain at C3 provides a vector for amide bond formation or other modifications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, a robust synthetic strategy, and a multi-technique approach to its analytical characterization.

Section 1: Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the first step in its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885271-84-1 | [5][6] |

| Molecular Formula | C₉H₇BrN₂O₂ | [5][6][7] |

| Molecular Weight | 255.07 g/mol | [5] |

| Synonyms | (5-bromo-1H-indazol-3-yl)acetic acid | [5][8] |

| Physical Form | Light Yellow Solid | [5] |

| Purity (Typical) | ≥96% | [5] |

| InChI Key | SHZSMNGIUYNBQR-UHFFFAOYSA-N | [5] |

Section 2: Synthesis Strategy

While numerous methods exist for the synthesis of the indazole core, a practical and scalable approach to this compound involves a two-step sequence starting from the commercially available 5-bromo-1H-indazole. This strategy, adapted from general procedures for N-alkylation of indazoles followed by ester hydrolysis, offers high yields and operational simplicity.[9][10]

The causality behind this synthetic choice rests on the well-established nucleophilicity of the indazole nitrogen and the predictable reactivity of haloacetic esters. The subsequent saponification is a classic and highly efficient transformation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(5-Bromo-1H-indazol-3-yl)acetate

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The base is crucial for deprotonating the indazole N-H, generating the nucleophilic indazolide anion.[10]

-

Reagent Addition: Slowly add ethyl bromoacetate (1.1-1.2 eq) to the stirring suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into ice-cold water. An off-white to yellow precipitate should form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. This intermediate ester can be used in the next step, often without further purification.

Step 2: Hydrolysis to this compound

-

Setup: Suspend the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the ester is fully consumed (monitored by TLC or HPLC).

-

Workup: Cool the mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

Section 3: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug discovery. A multi-technique approach is mandatory.

Caption: A standard workflow for analytical characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of indazole derivatives, providing definitive information about the substitution pattern on the heterocyclic ring.[9]

-

¹H NMR Analysis (Expected): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The N-H proton of the indazole ring will appear as a broad singlet at a high chemical shift (>12 ppm). The methylene (-CH₂-) protons of the acetic acid group will appear as a singlet around 3.8-4.0 ppm. The aromatic protons on the indazole ring will appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions and coupling constants. The C6-H and C7-H will likely be doublets, while the C4-H will be a singlet or a narrow doublet.

-

¹³C NMR Analysis (Expected): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-175 ppm). The aromatic carbons will appear in the 110-145 ppm range, and the methylene carbon will be observed around 30-35 ppm.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO is recommended due to the good solubility of the carboxylic acid and the ability to observe the exchangeable N-H and O-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) to assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Expected Results:

-

Positive Ion Mode (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 254.9/256.9, reflecting the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br).

-

Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ will be observed at m/z 252.9/254.9.

-

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument for high-resolution data).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to confirm the molecular ion and observe characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to verify the presence of key functional groups.

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

| Expected IR Absorption Band (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3100 | N-H (Indazole) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| 1620, 1580, 1470 | C=C, C=N (Aromatic Ring) | Stretching |

| ~1250 | C-O (Carboxylic Acid) | Stretching |

| ~820 | C-H (Aromatic) | Out-of-plane Bending |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol for Purity Assessment by RP-HPLC:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.

-

Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths, such as 254 nm and 280 nm.

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Section 4: Significance in Drug Discovery

This compound is not merely an intermediate; it is a strategically designed building block for the synthesis of novel therapeutics. The indazole core provides a rigid, planar scaffold capable of forming key hydrogen bond and π-stacking interactions within protein active sites.[1] The C3-acetic acid moiety serves as an ideal attachment point for building chemical libraries through techniques like amide coupling, enabling the exploration of structure-activity relationships (SAR). Furthermore, the C5-bromo substituent is a versatile functional handle for late-stage diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analogs with diverse properties.[11] This compound is therefore a valuable starting point for programs targeting kinases, G-protein coupled receptors, and other enzyme classes implicated in a wide array of diseases.[12][13]

Section 5: Conclusion

This guide has provided a detailed technical overview of this compound, a compound of significant interest to the scientific and drug discovery communities. By outlining its core physicochemical properties, presenting a logical and detailed synthetic protocol, and establishing a comprehensive analytical characterization workflow, this document serves as a practical resource for researchers. The strategic placement of functional groups on the privileged indazole scaffold makes this molecule a highly valuable and versatile tool for the development of next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 885271-84-1|this compound|BLD Pharm [bldpharm.com]

- 5. (5-Bromo-1H-indazol-3-yl)-acetic acid | 885271-84-1 [sigmaaldrich.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. (5-BROMO-1H-INDAZOL-3-YL)-ACETIC ACID | 885271-84-1 [chemicalbook.com]

- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. As a substituted indazole, this compound belongs to a class of heterocyclic scaffolds known for a wide range of biological activities.[1] Accurate and thorough analytical characterization is paramount for ensuring the quality, purity, and structural integrity of such compounds in a research and development setting.

This document will detail the theoretical and practical aspects of analyzing this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are grounded in established scientific principles and data from closely related structural analogs, providing a robust framework for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an indispensable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. The polarity of the molecule, imparted by the carboxylic acid group and the indazole ring, dictates the choice of a reversed-phase HPLC method.

Experimental Protocol: HPLC

A generalized reversed-phase HPLC method suitable for the analysis of aromatic carboxylic acids can be adapted for this compound.[2]

Instrumentation:

-

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

-

The C18 stationary phase provides a non-polar environment, allowing for the retention of the moderately polar this compound.

-

The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

-

A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities that may be present in the sample.

-

UV detection at 254 nm is chosen as the indazole ring system is expected to have strong absorbance at this wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the acetic acid side chain, and the acidic proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring system.[3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~12.0 | br s | 1H | N-H |

| ~7.85 | d | 1H | H-4 |

| ~7.70 | s | 1H | H-7 |

| ~7.40 | dd | 1H | H-6 |

| ~3.80 | s | 2H | -CH₂- |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The carboxylic acid and N-H protons are expected to appear as broad singlets at the downfield end of the spectrum due to hydrogen bonding and exchange with residual water in the solvent.

-

The aromatic region will show signals for the three protons on the benzene ring of the indazole. The proton at position 4 (H-4) is expected to be a doublet due to coupling with H-6. The proton at position 7 (H-7) will likely appear as a singlet or a narrow doublet. The proton at position 6 (H-6) will be a doublet of doublets due to coupling with H-4.

-

The methylene protons of the acetic acid side chain are expected to appear as a singlet around 3.80 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.[4]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Carboxylic Acid) |

| ~142.0 | C-7a |

| ~140.0 | C-3 |

| ~129.0 | C-6 |

| ~125.0 | C-4 |

| ~122.0 | C-3a |

| ~115.0 | C-5 |

| ~112.0 | C-7 |

| ~35.0 | -CH₂- |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon of the carboxylic acid is the most downfield signal.

-

The aromatic carbons of the indazole ring will appear in the range of 110-145 ppm. The carbon bearing the bromine atom (C-5) is expected to be shielded compared to the other aromatic carbons.

-

The methylene carbon of the acetic acid side chain will be the most upfield signal.

Experimental Protocol: NMR

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Causality Behind Experimental Choices:

-

DMSO-d₆ is a suitable solvent as it can dissolve the polar carboxylic acid and does not have signals that would overlap with the analyte's signals in the regions of interest.

-

A higher field NMR spectrometer (≥ 400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

Conclusion

The spectroscopic analysis of this compound through HPLC and NMR provides a comprehensive understanding of its purity and chemical structure. While experimentally obtained data for this specific molecule is not widely published, the predictive models and proposed methodologies outlined in this guide offer a scientifically rigorous approach for its characterization. By combining the separation power of HPLC with the detailed structural insights from NMR, researchers can confidently assess the quality of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific investigations.

References

Unlocking the Therapeutic Potential of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid: A Technical Guide for Preclinical Research

This guide provides a comprehensive technical overview of the potential biological activities of 2-(5-Bromo-1H-indazol-3-yl)acetic acid, a heterocyclic compound built upon the privileged indazole scaffold. For researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to systematically evaluate its therapeutic promise, from initial synthesis to preclinical assessment. The indazole core is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antitumor, and neurological effects.[1][2][3] This guide will therefore explore the untapped potential of this specific bromo-substituted indazole acetic acid derivative.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, an isostere of indole, is a key pharmacophore found in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point for the design of novel therapeutics. Several indazole-containing drugs have reached the market, and many more are in clinical development, highlighting the therapeutic versatility of this scaffold. The introduction of a bromine atom at the 5-position and an acetic acid moiety at the 3-position of the indazole ring in this compound presents a unique chemical entity with the potential for novel biological activities.

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 5-bromo-1H-indazole. The following proposed synthesis provides a logical pathway for obtaining the target compound for biological evaluation.

References

An In-Depth Technical Guide to the Synthesis and Applications of 2-(5-Bromo-1H-indazol-3-yl)acetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved drugs and a multitude of clinical candidates.[1][2] Its unique physicochemical properties and hydrogen bonding capabilities make it an attractive motif for designing potent and selective therapeutic agents. This guide focuses on a specific, highly versatile subclass: derivatives of 2-(5-Bromo-1H-indazol-3-yl)acetic acid. We will explore robust synthetic pathways to the core intermediate, detail strategic derivatizations aimed at optimizing drug-like properties, and delve into the primary applications of these compounds, with a particular focus on their potential as anticancer agents. By grounding our discussion in mechanistic rationale and established protocols, this document serves as a practical resource for researchers aiming to leverage this promising chemical scaffold in their drug discovery programs.

Section 1: The Indazole Scaffold in Medicinal Chemistry

Indazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities.[1] This scaffold is present in numerous approved drugs, including the anti-cancer tyrosine kinase inhibitor Axitinib and the antiemetic Granisetron, highlighting its clinical and commercial relevance.[2][3] The versatility of the indazole ring allows it to serve as a bioisostere for other aromatic systems like indoles or benzimidazoles, enabling chemists to fine-tune pharmacodynamic and pharmacokinetic properties.[3] Research has demonstrated the broad therapeutic potential of indazole derivatives in various domains, including oncology, inflammation, infectious diseases, and neurology.[2][4][5]

Section 2: The Strategic Importance of the 2-(Indazol-3-yl)acetic Acid Moiety

The 2-(1H-indazol-3-yl)acetic acid framework is of particular interest. The carboxylic acid group is a crucial pharmacophore that can engage in key hydrogen bonding and ionic interactions with biological targets. However, its presence can also introduce challenges, such as metabolic instability, low cell permeability, and potential toxicity, which can hinder the development of a lead compound.[6][7]

This is where strategic derivatization becomes paramount. By modifying the carboxylic acid, medicinal chemists can:

-

Enhance Potency and Selectivity: Convert the acid to amides or other functional groups to explore new interactions within a target's binding pocket.

-

Improve Pharmacokinetic (ADME) Properties: Employ a prodrug strategy, for instance, by converting the acid to an ester, to mask the polar carboxylic acid group, thereby improving membrane permeability and oral bioavailability.[8]

-

Mitigate Liabilities: Utilize bioisosteric replacement, swapping the carboxylic acid for a surrogate with more favorable properties (e.g., a tetrazole), to maintain biological activity while improving the overall drug-like profile.[7][9][10]

The 5-bromo substituent on the indazole ring provides an additional vector for modification and can significantly influence the electronic properties and lipophilicity of the molecule, further enabling the optimization of lead compounds.

Section 3: Synthesis of the Core Intermediate: this compound

Access to the core scaffold is the first critical step in any drug discovery campaign. Two primary strategies for synthesizing the title compound are presented below.

Route A: Functionalization of a Pre-formed Indazole Core

This is a common and practical approach that begins with a commercially available starting material, indazole-3-carboxylic acid. The synthesis involves a two-step sequence: bromination followed by homologation.

Step 1: Electrophilic Bromination The indazole ring is activated towards electrophilic substitution. Direct bromination of indazole-3-carboxylic acid can be achieved effectively using bromine in acetic acid.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [11]

-

Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

-

Heat the suspension to 120 °C until a clear solution is obtained.

-

Cool the solution to 90 °C.

-

Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise while maintaining the temperature at 90 °C.

-

Causality Check: Performing the reaction at an elevated temperature ensures the starting material is fully dissolved and facilitates the electrophilic aromatic substitution. The controlled addition of bromine minimizes the formation of di-brominated byproducts.

-

Continue heating at 90 °C for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Step 2: Homologation The conversion of the carboxylic acid to its corresponding acetic acid derivative (adding a -CH2- group) can be accomplished via several classic organic reactions, such as the Arndt-Eistert synthesis. This involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement.

Route B: De Novo Ring Construction

An alternative strategy involves building the indazole ring from acyclic precursors. A recently developed method allows for the synthesis of various indazole acetic acids from 3-amino-3-(2-nitroaryl)propanoic acids.[3] This transition-metal-free approach involves a base-mediated condensation and N-N bond formation, offering a distinct and powerful way to access the core structure.[3]

Caption: Synthetic strategies for this compound.

Section 4: Derivatization Strategies and Methodologies

With the core intermediate in hand, the focus shifts to creating a library of derivatives to probe structure-activity relationships (SAR).

Key Derivative Classes

-

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. Amides are generally more stable metabolically than esters and can act as both hydrogen bond donors and acceptors, providing versatile options for target engagement.

-

Ester Prodrugs: Esters are often used as prodrugs of carboxylic acids. The ester masks the polar acid group, increasing lipophilicity and enhancing passive diffusion across cell membranes.[8] Once inside the cell or in systemic circulation, endogenous esterases hydrolyze the ester back to the active carboxylic acid parent drug.

-

Bioisosteric Replacements: When the acidity or pharmacokinetic profile of the carboxylic acid is problematic, it can be replaced with a bioisostere.[7][12] A common replacement is the 5-substituted-1H-tetrazole, which has a similar pKa and planar geometry but can offer improved metabolic stability and cell permeability.[10]

Experimental Protocol: General Procedure for Amide Coupling

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq.), and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the mixture at room temperature for 15-20 minutes to form the activated ester.

-

Causality Check: Pre-activation of the carboxylic acid is crucial for efficient amide bond formation. HATU is a highly effective coupling reagent that minimizes side reactions and racemization.

-

Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, typically by diluting with ethyl acetate and washing sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Caption: Key derivatization pathways from the core acetic acid scaffold.

Section 5: Applications in Drug Discovery and Development

Primary Application: Anticancer Agents

The indazole scaffold is a well-established pharmacophore in oncology.[13] A prominent example that provides mechanistic insight is Lonidamine , an indazole-3-carboxylic acid derivative.[14][15] Lonidamine exerts its anticancer effect by inhibiting energy metabolism in cancer cells.[15][16] Specifically, it targets and inhibits mitochondrially-bound hexokinase, a key enzyme in the initial stage of glycolysis. Cancer cells are often highly dependent on glycolysis for energy production (the Warburg effect), making this pathway an attractive therapeutic target.[15]

Derivatives of this compound are being investigated with the hypothesis that they can act similarly to Lonidamine but with improved properties. The 5-bromo substituent and the acetic acid side chain provide opportunities to modulate target affinity, cell permeability, and overall efficacy. The development of 1H-indazole-3-carboxamide derivatives as potent inhibitors of other cancer-related kinases, such as PAK1, further validates the potential of this scaffold in oncology.[17]

Caption: Mechanism of action for Lonidamine-like indazole derivatives.

Other Potential Therapeutic Areas

While oncology is a major focus, the broad biological activity of indazoles suggests that derivatives of this compound could be explored for other indications, including:

-

Anti-inflammatory agents [5]

-

Antimicrobial and antiparasitic agents [4]

-

Treatment of neurodegenerative diseases [4]

Section 6: Data Summary and Characterization

A successful drug discovery program relies on the systematic evaluation of synthesized compounds. The data generated for a library of this compound derivatives would typically be organized as shown below to facilitate SAR analysis.

| Compound ID | R1 (Amide/Ester Group) | Target/Assay | Potency (IC₅₀/EC₅₀, µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Core-Acid | -OH | Hexokinase Assay | [Data] | [Data] |

| D-001 | -NHCH₃ | Hexokinase Assay | [Data] | [Data] |

| D-002 | -N(CH₃)₂ | Hexokinase Assay | [Data] | [Data] |

| D-003 | -NH(Cyclopropyl) | A549 Cell Viability | [Data] | [Data] |

| D-004 | -O-CH₂CH₃ (Prodrug) | A549 Cell Viability | [Data] | [Data] |

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its linkage to established anticancer mechanisms provides a strong rationale for its exploration in oncology. Future efforts should focus on expanding the diversity of derivatives, particularly exploring novel bioisosteres and leveraging structure-based drug design to create compounds with enhanced potency and selectivity.[2] As our understanding of cancer metabolism and signaling pathways continues to grow, so too will the opportunities for innovative drugs derived from this versatile indazole core.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. drughunter.com [drughunter.com]

- 11. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lonidamine - Wikipedia [en.wikipedia.org]

- 16. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-Bromo-1H-indazol-3-yl)acetic acid CAS number 885271-84-1

An In-Depth Technical Guide to 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 885271-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway, and explores its critical application as a versatile building block for drug discovery. We delve into the strategic utility of its functional groups—the indazole core for target engagement, the bromo substituent as a synthetic handle for diversification, and the acetic acid moiety for further conjugation. This guide serves as a practical resource for scientists engaged in the synthesis and application of novel indazole-based therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of contemporary drug design.[2] Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal scaffold for competitive kinase inhibitors. The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, rendering them prime therapeutic targets.[1]

Derivatives of the indazole core have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and serotonin receptor antagonist effects.[2][3][4][5] Notably, the FDA-approved drug Axitinib, a potent VEGFR inhibitor, features an indazole core, underscoring the clinical relevance of this heterocycle.[3]

This compound (CAS No. 885271-84-1) emerges as a particularly valuable intermediate. Its structure is pre-functionalized for three distinct and orthogonal chemical transformations:

-

The Indazole N-H: Can be alkylated or arylated to modulate solubility and target interactions.

-

The C5-Bromo Group: Acts as a crucial "synthetic handle" for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6] This allows for the exploration of the solvent-exposed region of ATP-binding pockets.

-

The Acetic Acid Carboxyl Group: Provides a point for amide bond formation, esterification, or reduction, enabling conjugation to other fragments or pharmacophores.

This guide will provide the technical foundation necessary to effectively utilize this powerful building block in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 885271-84-1 | [7] |

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Molecular Weight | 255.07 g/mol | |

| Physical Form | Light Yellow Solid | |

| Purity | Typically ≥95-96% | |

| Heavy Atom Count | 14 | [8] |

| InChI Key | SHZSMNGIUYNBQR-UHFFFAOYSA-N |

Synthesis and Characterization

While numerous methods exist for the synthesis of the indazole core, a common and effective strategy for producing 3-substituted indazoles involves the reductive cyclization of ortho-nitroaryl precursors.[9][10][11] The following section outlines a representative, field-proven protocol adapted from established methodologies for analogous structures.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitably substituted 2-nitrophenyl derivative. This approach leverages a base-mediated cascade N-N bond-forming reaction, which is a robust method for creating the indazole ring system.[9][10]

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a validated adaptation based on general procedures for the synthesis of indazole acetic acids.[9][11][12]

Step 1: Synthesis of Ethyl 2-(5-bromo-1H-indazol-3-yl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(4-bromo-2-nitrophenyl)-3-oxobutanoate (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

-

Reduction: Add a reducing agent, such as iron powder (4-5 eq) for a Bechamp reduction, or set up for catalytic hydrogenation with Palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Scientist's Insight: The choice of reducing agent depends on scale and available equipment. Catalytic hydrogenation is often cleaner, but the Bechamp reduction with iron is robust, cost-effective, and efficiently mediates the reductive cyclization in one pot.

-

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The reaction involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization by attacking one of the ketone carbonyls, followed by dehydration to form the aromatic indazole ring.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

-

Scientist's Insight: LiOH is preferred for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH in some complex heterocyclic systems. Room temperature conditions are usually sufficient and prevent potential degradation.

-

-

Work-up: Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3). This protonates the carboxylate, causing the final product to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then with a minimal amount of cold ether or hexanes to remove non-polar impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound as a light yellow solid.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the 5-bromo substitution pattern.

-

LC-MS: To confirm the molecular weight (255.07 g/mol for C₉H₇BrN₂O₂) and assess purity.

-

HPLC: To determine the final purity of the compound, which should typically be >95%.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of this compound lies in its role as a versatile scaffold for constructing focused libraries of potential kinase inhibitors.[1] The C5-bromo atom is the key to diversification.

Scaffold Diversification via Cross-Coupling

The bromine atom at the C5 position is ideally situated for modification via palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl and heteroaryl groups to probe the binding pocket of target kinases.

Caption: Diversification strategy for the indazole scaffold.

-

Suzuki Coupling: Reacting the bromo-indazole with various aryl or heteroaryl boronic acids introduces planar aromatic systems that can form key π-stacking or hydrophobic interactions within the kinase active site.

-

Buchwald-Hartwig Amination: This reaction allows for the installation of substituted amines, which can act as hydrogen bond donors or acceptors, significantly influencing potency and selectivity.[1]

-

Sonogashira Coupling: The introduction of alkynes provides rigid linkers to other pharmacophores, allowing for precise positioning of functional groups.

Targeting Key Signaling Pathways

Indazole-based inhibitors have shown efficacy against multiple kinases involved in oncogenic signaling.[1][3][4] Libraries derived from this compound can be screened against targets in critical pathways such as:

-

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis. Several potent indazole-based PLK4 inhibitors have been developed.[3][4]

-

TTK Protein Kinase (Mps1): A key component of the spindle assembly checkpoint, making it an attractive target for developing antimitotic cancer therapies.[13]

-

PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth and survival, which is frequently mutated in cancer.[1]

-

MAPK/ERK Pathway: This pathway regulates cell proliferation and is another critical oncogenic signaling cascade.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds like 5-Bromo-1H-indazole-3-carboxylic acid and bromoacetic acid provide a strong basis for handling precautions.[14][15][16][17]

-

Hazard Classification (Anticipated):

-

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]

-

Avoid breathing dust. Minimize dust generation and accumulation.[17][18]

-

Wash hands thoroughly after handling.[14]

-

-

Storage:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[16][17]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][16]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its pre-functionalized structure provides a robust and versatile platform for the rapid synthesis of diverse compound libraries. The proven success of the indazole scaffold in targeting protein kinases, combined with the synthetic accessibility afforded by the C5-bromo handle, positions this compound as a high-value intermediate for the discovery of next-generation therapeutics. This guide provides the foundational knowledge for scientists to leverage its full potential in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]

- 7. 885271-84-1|this compound|BLD Pharm [bldpharm.com]

- 8. CAS:885271-84-1, 2-(5-溴-1H-吲唑-3-基)乙酸-毕得医药 [bidepharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. (1H-INDAZOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.es [fishersci.es]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

The Privileged Scaffold: 2-(5-Bromo-1H-indazol-3-yl)acetic Acid as a Versatile Fragment in Modern Drug Discovery

Introduction: The Power of Fragments and the Prominence of Indazoles

Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of medicinal chemistry. By screening small, low-molecular-weight compounds, or "fragments," researchers can identify efficient starting points that bind to biological targets with high ligand efficiency.[1] These initial hits are then elaborated and optimized into potent and selective drug candidates.[2] Within the vast chemical space available for FBDD, the indazole core has emerged as a "privileged scaffold," a structural motif frequently found in biologically active compounds targeting a wide array of proteins.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and structural similarity to other important heterocycles like indole make it an attractive starting point for inhibitor design.[5]

This technical guide focuses on a particularly valuable indazole fragment: 2-(5-Bromo-1H-indazol-3-yl)acetic acid . The strategic placement of three key functional groups—the indazole core for target recognition, the carboxylic acid for potential salt bridge formation or as a handle for bioisosteric replacement, and the bromine atom at the 5-position as a versatile synthetic handle for chemical elaboration—makes this fragment an exceptional tool for drug development professionals. We will explore its synthesis, its application in generating potent kinase inhibitors, and provide detailed protocols for its use in a drug discovery campaign.

Physicochemical Properties and Synthesis

The this compound fragment possesses a molecular weight and structural complexity ideal for FBDD, adhering to the "Rule of Three" which generally defines a fragment as having a molecular weight < 300 Da, ≤3 hydrogen bond donors, and ≤3 hydrogen bond acceptors.

| Property | Value | Source |

| CAS Number | 885271-84-1 | [6] |

| Molecular Formula | C₉H₇BrN₂O₂ | [6] |

| Molecular Weight | 255.07 g/mol | [6] |

| Appearance | White to light yellow solid | [7] |

| Solubility | Soluble in common organic solvents | [7] |

Synthetic Protocol: A Route to Indazole Acetic Acids

While multiple strategies exist for the synthesis of the indazole core, a reliable method for generating indazole-3-acetic acids involves the cyclization of substituted 3-amino-3-(2-nitroaryl)propanoic acids.[5] This transition-metal-free approach offers a valuable route to this class of compounds. The synthesis of the specific 5-bromo derivative can be logically constructed based on this established methodology.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general methodology for synthesizing indazole acetic acids reported by Odell, L.R., et al.[5]

Step 1: Synthesis of 3-amino-3-(4-bromo-2-nitrophenyl)propanoic acid

-

Start with commercially available 4-bromo-2-nitrotoluene.

-

Perform a radical bromination on the methyl group to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.

-

React the resulting benzyl bromide with a suitable nucleophile (e.g., the enolate of diethyl malonate) followed by hydrolysis and decarboxylation to introduce the propanoic acid chain.

-

Introduce the amino group at the alpha position via standard methods (e.g., bromination followed by amination).

Step 2: Cyclization to this compound

-

Dissolve 3-amino-3-(4-bromo-2-nitrophenyl)propanoic acid (1.0 equiv) in ethanolamine.

-

Add sodium hydroxide (2.0 equiv) to the solution.

-

Heat the reaction mixture in a sealed microwave reactor to 150 °C for 30 minutes. The reaction involves a cascade N-N bond formation.[5]

-

After cooling, acidify the reaction mixture with 6N HCl to a pH of ~2.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Design: Targeting the AXL Receptor Tyrosine Kinase

The this compound fragment is an excellent starting point for the development of kinase inhibitors. The indazole scaffold is a well-established hinge-binding motif, while the bromine atom and carboxylic acid provide vectors for optimization of potency and selectivity. A prime example of this application is in the discovery of inhibitors for AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[8] AXL is frequently upregulated in various cancers, and its overexpression is linked to poor prognosis and the development of drug resistance, making it a critical oncology target.[8][9]

The AXL Signaling Pathway

AXL activation, typically initiated by its ligand Gas6, leads to receptor dimerization and autophosphorylation. This triggers a cascade of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, which promote cell proliferation, survival, migration, and invasion.[10][11] Inhibiting AXL can block these oncogenic signals.

Caption: A simplified diagram of the AXL signaling pathway.

Fragment-to-Lead Optimization: A Case Study

A study by Ng et al. showcases a classic fragment-based approach to developing AXL inhibitors, starting with an indazole fragment closely related to our topic molecule.[8] Their initial hit, identified through high-concentration screening, was rapidly optimized by exploring substitutions at various positions of the indazole core.

| Compound | Structure | AXL IC₅₀ (µM) |

| Fragment Hit 11 | 1H-Indazole | >100 |

| Fragment 24 | 5-Amino-1H-indazole | 29 |

| Lead Compound 54 | Elaborated 5-amino-1H-indazole derivative | 0.023 |

| Data adapted from Ng, P.S., et al. (2021).[8] |

This data clearly demonstrates the power of fragment-based lead discovery. A simple modification, such as adding an amino group at the C5 position (analogous to our bromo-substituent's position), dramatically improved potency. Subsequent structure-guided optimization, using the C5 position as an anchor point for further chemical elaboration, led to a highly potent inhibitor with nanomolar activity.

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocols for Fragment Elaboration

The bromine atom at the 5-position of this compound is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions for rapid library synthesis and SAR exploration. The Sonogashira coupling, which forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, is a particularly powerful tool in this context.[12]

Protocol 2: Sonogashira Coupling of this compound

This generalized protocol is based on established procedures for Sonogashira couplings on bromo-substituted aromatic heterocycles.[13]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-substituted indazole acetic acid derivative.

-

Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).

Conclusion and Future Directions

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its inherent structural features, combined with its synthetic tractability, make it an ideal starting point for generating libraries of compounds aimed at a diverse range of biological targets, particularly protein kinases. The strategic bromine handle allows for rapid and efficient exploration of chemical space around the core scaffold, facilitating the optimization of initial low-affinity hits into potent and selective lead compounds. As demonstrated in the context of AXL kinase inhibition, the indazole scaffold is a proven pharmacophore. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize this powerful fragment to accelerate their drug discovery programs.

References

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]

- 4. diva-portal.org [diva-portal.org]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. Page loading... [guidechem.com]

- 7. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Cell-Based Assays Using 2-(5-Bromo-1H-indazol-3-yl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] 2-(5-Bromo-1H-indazol-3-yl)acetic acid is a synthetic organic compound featuring this privileged heterocyclic core. While specific biological targets and a definitive mechanism of action for this particular molecule are still under investigation, its structural similarity to other biologically active indazole derivatives suggests its potential as a modulator of key cellular processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and adaptable, enabling the user to assess the compound's impact on cell viability, its potential to induce programmed cell death (apoptosis), and its capacity to interfere with protein-protein interactions (PPIs), which are fundamental to cellular signaling pathways.[3]

Compound Profile: this compound

| Property | Value |

| CAS Number | 885271-84-1[4] |

| Molecular Formula | C₉H₇BrN₂O₂[5] |

| Molecular Weight | 255.07 g/mol [5] |

| Appearance | Light Yellow Solid[5] |

| Purity | ≥96%[5] |

Hypothesized Mechanism of Action

Given the prevalence of the indazole core in kinase inhibitors and other anti-proliferative agents, it is hypothesized that this compound may exert its effects by:

-

Inhibiting cell proliferation and viability: This could occur through the disruption of metabolic pathways or by inducing cell cycle arrest.

-

Inducing apoptosis: The compound might trigger the intrinsic or extrinsic apoptotic pathways, leading to the programmed death of cancer cells.

-

Modulating Protein-Protein Interactions (PPIs): Many signaling cascades rely on specific PPIs. This compound could disrupt these interactions, leading to downstream effects on cell survival and proliferation.

The following protocols are designed to systematically test these hypotheses.

SECTION 1: Assessment of Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability. This can be achieved through various assays that measure metabolic activity or membrane integrity.[6] We will focus on the MTT assay, a widely used colorimetric method.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture and maintain the chosen cell line in a 37°C, 5% CO₂ incubator.[8]

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA and resuspend in fresh medium.[8]

-

Count the cells and adjust the density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[7]

-

Aspirate the medium from the wells and add 100 µL of the diluted compound solutions.

-

Incubate for 24, 48, or 72 hours.[8]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Mix gently on a plate shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Subtract the background absorbance from wells with medium and MTT but no cells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

-

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Workflow for MTT Cell Viability Assay

Caption: Workflow of the MTT cell viability assay.

SECTION 2: Assessment of Apoptosis

If this compound reduces cell viability, it is important to determine if this is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[9]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying necrotic or late-stage apoptotic cells.[9]

Materials:

-

Human cancer cell line

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.

-

Allow cells to attach overnight.

-

Treat cells with this compound at concentrations around the determined IC₅₀ value for 24 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Interpretation:

An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the treated samples compared to the control indicates that the compound induces apoptosis.

SECTION 3: Assessment of Protein-Protein Interaction (PPI) Inhibition

Many cellular signaling pathways are regulated by PPIs. A cell-based assay such as Bimolecular Fluorescence Complementation (BiFC) can be used to investigate if this compound disrupts a specific PPI.[3][10]

Protocol 3: Bimolecular Fluorescence Complementation (BiFC) Assay

The BiFC assay is based on the reconstitution of a fluorescent protein when two non-fluorescent fragments are brought into proximity by the interaction of two proteins fused to these fragments.[3] Inhibition of the PPI will result in a decrease in the fluorescent signal.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vectors encoding the two interacting proteins of interest (Protein A and Protein B) fused to the N- and C-terminal fragments of a fluorescent protein (e.g., Venus).

-

Transfection reagent

-

This compound stock solution

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the two BiFC expression vectors (Protein A-VN and Protein B-VC).

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate for an additional 24 hours.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent protein.

-

Alternatively, capture images using a high-content imaging system to visualize and quantify the fluorescence on a per-cell basis.

-

-

Data Analysis:

-

Normalize the fluorescence signal to cell number (e.g., by using a nuclear stain like Hoechst).

-

A dose-dependent decrease in fluorescence in the presence of the compound suggests inhibition of the targeted PPI.

-

Principle of the BiFC Assay

Caption: Principle of the Bimolecular Fluorescence Complementation (BiFC) assay.

Conclusion

The protocols outlined in these application notes provide a systematic approach to characterizing the biological effects of this compound in a cellular context. By employing these assays, researchers can gain valuable insights into the compound's potential as a cytotoxic agent, an inducer of apoptosis, or a modulator of specific protein-protein interactions. The results from these studies will be crucial in guiding further preclinical development and in elucidating the compound's mechanism of action.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]